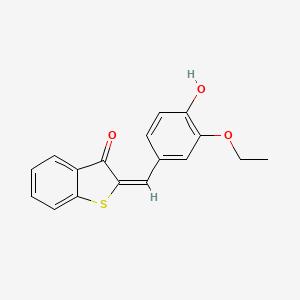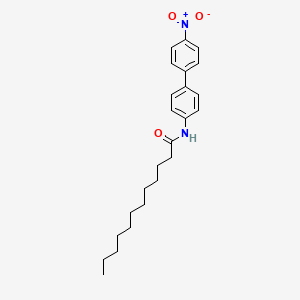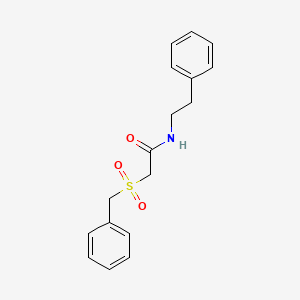![molecular formula C23H29NO3 B15016982 Octyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B15016982.png)
Octyl phenyl[(phenylcarbonyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OCTYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE: is an organic compound that belongs to the ester family Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of OCTYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE typically involves the esterification of 2-phenyl-2-(phenylformamido)acetic acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ester is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: 2-phenyl-2-(phenylformamido)acetic acid and octanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, OCTYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE is used as a model compound to study esterification and hydrolysis reactions. Its unique structure makes it an interesting subject for mechanistic studies .
Biology and Medicine: It is also being explored for its potential use in developing prodrugs that can release active pharmaceutical ingredients in a controlled manner .
Industry: In the fragrance and flavor industry, this ester is valued for its pleasant aroma and is used in the formulation of perfumes and flavoring agents .
Wirkmechanismus
The mechanism by which OCTYL 2-PHENYL-2-(PHENYLFORMAMIDO)ACETATE exerts its effects involves the hydrolysis of the ester bond under acidic or basic conditions. This hydrolysis releases 2-phenyl-2-(phenylformamido)acetic acid and octanol, which can then interact with various molecular targets. The ester bond’s stability and the conditions required for its hydrolysis are key factors in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Octyl acetate: Another ester with a similar structure but different functional groups.
Phenyl acetate: Shares the phenyl group but lacks the octyl and formamido groups.
Ethyl phenylacetate: Similar ester structure but with ethyl instead of octyl.
Uniqueness: Its structure allows for specific interactions in biological systems and makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C23H29NO3 |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
octyl 2-benzamido-2-phenylacetate |
InChI |
InChI=1S/C23H29NO3/c1-2-3-4-5-6-13-18-27-23(26)21(19-14-9-7-10-15-19)24-22(25)20-16-11-8-12-17-20/h7-12,14-17,21H,2-6,13,18H2,1H3,(H,24,25) |
InChI-Schlüssel |
XOXIOEGQOQJSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15016913.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15016926.png)
![4-[(E)-({2-[N-(2,4-Dimethylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15016931.png)
![(3E)-3-[2-(diphenylacetyl)hydrazinylidene]-N-methyl-N-phenylbutanamide](/img/structure/B15016948.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15016951.png)

![2-(2-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B15016967.png)
![4-iodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B15016969.png)
![2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016974.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylpyridine-3-carbonitrile](/img/structure/B15016977.png)
![2-(3,4-dimethylphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016980.png)
![2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15016983.png)

